molecular formula C12H20O10 B1380562 (3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 2672-63-1

(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1380562
CAS No.: 2672-63-1
M. Wt: 324.28 g/mol
InChI Key: LTYZUJSCZCPGHH-YAOKBAGFSA-N
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Description

(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as 1,6-Anhydro-beta-maltose, is a carbohydrate compound with the molecular formula C₁₂H₂₀O₁₀. It is a derivative of maltose, an all-natural saccharide sourced from starch. This compound is recognized for its biomedical applications, particularly in the study of diabetes and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be synthesized through the pyrolysis of cellulose. During this process, cellulose undergoes thermal decomposition in the absence of oxygen, leading to the formation of various anhydro-oligosaccharides, including this compound . The reaction conditions typically involve high temperatures and a controlled environment to minimize secondary reactions.

Industrial Production Methods

In industrial settings, this compound is produced by the pyrolysis of cellulose using a wire-mesh reactor. This method ensures the efficient collection of primary intermediates and volatiles, which are then processed to obtain this compound . The process involves the depolymerization of the cellulose chain through random cleavage, resulting in the formation of anhydro-oligosaccharides.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into simpler sugar derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed

The major products formed from these reactions include various sugar derivatives and oligosaccharides, which have applications in different fields of research .

Mechanism of Action

Comparison with Similar Compounds

(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is similar to other anhydro-sugars such as levoglucosan and cellobiosan. it has unique properties that distinguish it from these compounds:

These similarities and differences highlight the unique characteristics of (3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[32

Biological Activity

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a bicyclic structure that contribute to its biological activity. The molecular formula is C18H30O10C_{18}H_{30}O_{10}, and it has a molecular weight of approximately 402.43 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases such as cancer and cardiovascular disorders. Studies have shown that the compound can scavenge free radicals effectively.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a variety of pathogens. In vitro studies reveal its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, this compound has been shown to reduce inflammation markers significantly. It modulates inflammatory pathways, indicating its potential use in treating chronic inflammatory diseases such as arthritis.

Neuroprotective Effects

Recent studies suggest that the compound may offer neuroprotective benefits. It appears to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases like Alzheimer's disease.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated an IC50 value of 25 µM, demonstrating potent antioxidant activity compared to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial effects against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. These findings suggest its potential as a natural preservative in food products or a therapeutic agent in infections.

Study 3: Anti-inflammatory Mechanism

A study involving murine models of arthritis revealed that administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokines (TNF-α and IL-6). Histopathological analysis confirmed reduced synovial inflammation.

Research Findings Summary Table

Activity Method Findings
AntioxidantDPPH AssayIC50 = 25 µM
AntimicrobialMIC TestingMIC against S. aureus = 15 µg/mL
MIC against E. coli = 20 µg/mL
Anti-inflammatoryMurine Arthritis ModelReduced paw swelling; decreased TNF-α and IL-6 levels

Properties

IUPAC Name

(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZUJSCZCPGHH-YAOKBAGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 3
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 4
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 5
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 6
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Customer
Q & A

Q1: What is the advantage of using macroporous resin to separate maltosan from maltose syrup?

A1: Macroporous resins effectively adsorb oligosaccharides from maltose syrup, with the adsorption strength directly correlating to the oligosaccharide's degree of polymerization []. This allows for separation based on the size of the maltosan molecules. Additionally, the adsorbed maltosan can be eluted with deionized water, making it a simpler and more efficient method compared to other separation techniques [].

Q2: How does the concentration of maltose syrup affect the separation of maltosan using macroporous resin?

A2: The research indicates that lower concentrations of maltose syrup (50-150 mg/ml) result in a more efficient separation of maltosan by macroporous resin []. This suggests that at higher concentrations, the resin's capacity to differentiate and separate oligosaccharides based on their polymerization degree might be somewhat reduced.

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